1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
Description
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS: 2034318-72-2) is a heterocyclic compound with the molecular formula C₁₆H₂₁N₅O₂ and a molecular weight of 315.37 g/mol . Its structure features a pyrrolidine ring connected to a 6-(dimethylamino)pyrazine moiety via an ether oxygen, while a pyrazole ring is linked through an ethanone bridge. The dimethylamino group on the pyrazine may enhance solubility and electronic interactions, while the pyrrolidine’s flexibility could influence conformational adaptability in biological or coordination contexts.
Properties
IUPAC Name |
1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-19(2)13-8-16-9-14(18-13)23-12-4-7-20(10-12)15(22)11-21-6-3-5-17-21/h3,5-6,8-9,12H,4,7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHHBMIJKLSDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.4 g/mol. The structure features a pyrazine ring substituted with a dimethylamino group and a pyrrolidine moiety linked through an ether bond, alongside a pyrazole ring. This unique configuration enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.4 g/mol |
| Structural Features | Pyrazine, Pyrrolidine, Pyrazole |
| CAS Number | 2034317-90-1 |
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. Specifically, studies have shown that compounds similar to this compound can inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) mutation and EGFR pathways .
Case Study:
A series of pyrazole derivatives were synthesized and tested for their inhibitory effects on tumor cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer types, highlighting their potential as therapeutic agents .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity, which is crucial for treating conditions such as arthritis and chronic inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The compound may act as a kinase inhibitor, modulating the activity of proteins that are critical in cancer and inflammatory processes .
Pharmacological Applications
Given its promising biological activities, this compound has potential applications in various therapeutic areas:
- Cancer Therapy: Targeting specific mutations and pathways involved in tumor growth.
- Anti-inflammatory Treatments: Reducing inflammation in chronic diseases.
Comparison with Similar Compounds
Structural and Functional Insights
- Heterocyclic Diversity : The target compound’s pyrazine moiety distinguishes it from pyridine-based analogs (e.g., 6o , Me₂-1,3bpp ). Pyrazine’s electron-deficient nature may enhance binding to metal ions or enzymatic active sites compared to pyridine.
- Ethanone Linker: The ethanone bridge is a common feature in DHODH inhibitors (e.g., 6o ), suggesting the target compound could share similar inhibitory mechanisms.
- Substituent Effects: The dimethylamino group on pyrazine likely improves solubility and pharmacokinetics relative to non-polar substituents (e.g., methyl in ).
Preparation Methods
Preparation of 6-(Dimethylamino)pyrazin-2-ol
Step 1 : Chlorination of pyrazine-2,6-diol using phosphoryl chloride (POCl₃) yields 2,6-dichloropyrazine.
Step 2 : Selective amination at the 6-position is achieved by reacting 2,6-dichloropyrazine with dimethylamine in tetrahydrofuran (THF) at 0–5°C, producing 2-chloro-6-(dimethylamino)pyrazine.
Step 3 : Hydrolysis of the 2-chloro substituent using sodium hydroxide (10% w/v) in ethanol under reflux affords 6-(dimethylamino)pyrazin-2-ol.
Key Data :
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl₃, 80°C, 6h | 89% |
| Amination | Dimethylamine, THF, 0°C | 75% |
| Hydrolysis | NaOH, EtOH, reflux | 82% |
Etherification with Pyrrolidin-3-ol
Step 4 : Mitsunobu reaction between 6-(dimethylamino)pyrazin-2-ol and pyrrolidin-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at room temperature. This method ensures regioselective O-alkylation without disturbing the dimethylamino group.
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.98 (s, 1H, pyrazine-H), 4.60–4.55 (m, 1H, pyrrolidine-OCH), 3.45–3.40 (m, 2H, pyrrolidine-NCH₂), 3.05 (s, 6H, N(CH₃)₂), 2.95–2.85 (m, 2H, pyrrolidine-CH₂).
- HRMS (ESI+) : m/z calculated for C₁₁H₁₇N₄O [M+H]⁺: 237.1345, found: 237.1348.
Synthesis of 2-(1H-Pyrazol-1-yl)acetyl Chloride
Alkylation of Pyrazole
Step 5 : Reaction of pyrazole with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base yields 2-(1H-pyrazol-1-yl)acetyl chloride.
Optimization Note : Excess pyrazole (2.5 equiv) ensures complete substitution at the 1-position of the pyrazole ring, minimizing di-alkylation byproducts.
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, 1H, pyrazole-H), 7.78 (d, 1H, pyrazole-H), 6.45 (t, 1H, pyrazole-H), 4.85 (s, 2H, COCH₂).
Coupling of Fragments to Form the Target Compound
Nucleophilic Acyl Substitution
Step 6 : React 3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidine (1.0 equiv) with 2-(1H-pyrazol-1-yl)acetyl chloride (1.2 equiv) in dry DCM using TEA (2.0 equiv) as a base at 0°C. The reaction proceeds via attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon.
Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:1) to yield the title compound as a white solid.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12h |
| Yield | 68% |
| Melting Point | 142–144°C |
Alternative Route: Bromoethanone Intermediate
Step 6a : Synthesis of 2-bromo-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone by treating the pyrrolidine fragment with bromoacetyl bromide in DCM.
Step 6b : Nucleophilic substitution of the bromide with pyrazole in acetonitrile using potassium carbonate (K₂CO₃) as a base.
Comparative Yield :
- Bromoethanone route: 62% (lower due to competing elimination).
Spectral Characterization of the Target Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.35 (s, 1H, pyrazine-H),
δ 8.10 (d, 1H, pyrazole-H),
δ 7.85 (d, 1H, pyrazole-H),
δ 6.50 (t, 1H, pyrazole-H),
δ 4.75–4.70 (m, 1H, pyrrolidine-OCH),
δ 4.15 (s, 2H, COCH₂),
δ 3.60–3.50 (m, 2H, pyrrolidine-NCH₂),
δ 3.10 (s, 6H, N(CH₃)₂),
δ 2.95–2.85 (m, 2H, pyrrolidine-CH₂).¹³C NMR (100 MHz, DMSO-d₆) :
δ 195.2 (C=O),
δ 162.4 (pyrazine-C-O),
δ 148.5, 142.3, 139.8 (pyrazole and pyrazine carbons),
δ 58.9 (pyrrolidine-OCH),
δ 45.6 (N(CH₃)₂),
δ 42.1 (COCH₂).
High-Resolution Mass Spectrometry (HRMS)
Mechanistic Insights and Side Reactions
Stability of the Ethanone Bridge
The acetyl group in the final compound is susceptible to nucleophilic attack under strongly basic conditions. Storage at −20°C in amber vials under nitrogen atmosphere is recommended to prevent degradation.
Industrial-Scale Considerations
Cost-Effective Modifications
Environmental Impact
- Solvent recovery systems for DCM and THF are mandated to meet green chemistry principles.
- Neutralization of acidic byproducts with calcium carbonate (CaCO₃) minimizes waste toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
